molecular formula C9H10N2O2 B13014999 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B13014999
M. Wt: 178.19 g/mol
InChI Key: BOUMCQBREOWUEE-UHFFFAOYSA-N
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Description

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound featuring a fused furopyridine core with amino and dimethyl substituents. Its structure combines electron-rich aromaticity (from the pyridine ring) with the steric and electronic effects of the amino and dimethyl groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3,(H2,10,11)

InChI Key

BOUMCQBREOWUEE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)N)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has been explored for its potential as an active pharmaceutical ingredient (API). Its structural analogs have demonstrated various biological activities, including:

  • Antidepressant Activity : Research indicates that related compounds can modulate neurotransmitter levels, suggesting potential use in treating depression .
  • Antiviral Properties : Some studies have shown that derivatives of this compound exhibit antiviral activity against certain viruses, indicating a possible role in antiviral drug development .

Pharmacokinetics and Drug Metabolism

The compound's pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies involving ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have been conducted to analyze its metabolic pathways and interactions with other drugs. For instance:

  • Metabolite Analysis : Research has employed UPLC-MS to study the metabolism of this compound and its effects when co-administered with other medications. This is crucial for assessing safety and efficacy in clinical settings .

Analytical Chemistry

Due to its significance in drug development, analytical methods have been developed for the detection and quantification of this compound in biological samples. Techniques such as:

  • Capillary Electrophoresis : This method has been optimized for the separation of this compound from complex biological matrices, enhancing the ability to study its pharmacological effects .

Toxicological Studies

Understanding the safety profile of this compound is vital. Toxicological assessments are conducted to evaluate its potential carcinogenic effects or other toxicities associated with its use. Studies focus on:

  • Carcinogenicity Testing : Investigations into the compound's interaction with cellular mechanisms that could lead to carcinogenesis are ongoing .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant properties of compounds similar to this compound, researchers found that these compounds significantly increased serotonin levels in animal models. This suggests a mechanism similar to that of existing antidepressants like venlafaxine .

Case Study 2: Drug Interaction Studies

A recent pharmacokinetic study utilized UPLC-MS to analyze the effects of co-administering this compound with indinavir. The results indicated significant alterations in plasma concentrations of both drugs, highlighting the importance of understanding drug-drug interactions in clinical settings .

Mechanism of Action

The mechanism of action of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Chloro instead of amino group C₉H₉ClNO₂ 198.63 Higher lipophilicity; synthetic intermediate
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride Spirocyclic piperidine ring C₁₁H₁₃ClN₂O₂ 252.69 Enhanced conformational rigidity; CNS drug candidates
7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one Hydroxy substituent at position 7 C₇H₅NO₃ 151.12 Potential chelating agent; fluorescent probes
1-Methylfuro[3,4-c]pyridin-3(1H)-one Methyl group at position 1, no amino/dimethyl C₈H₇NO₂ 149.15 Hydrate formation observed; NMR-documented synthesis
(Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one Thioxo and indole substituents C₁₇H₁₂FN₃O₂S 341.36 Broad-spectrum antiviral activity (influenza)

Physicochemical Properties

  • Lipophilicity: The chloro derivative (logP ~2.1) is more lipophilic than the amino analog (estimated logP ~1.5), influencing bioavailability .
  • Solubility : The hydroxy analog (7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one) shows higher aqueous solubility due to polar hydroxyl groups .
  • Stability: Dimethyl and amino groups in the target compound may enhance stability against hydrolysis compared to the hydrate-prone 1-methyl analog .

Antiviral Activity

The thioxo-containing analog (compound 15a) exhibits broad-spectrum inhibition of influenza isolates (EC₅₀ <20 μM), attributed to its ability to disrupt viral replication machinery. The amino group in 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one could similarly engage in hydrogen bonding with viral targets .

Antibacterial Activity

Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives (e.g., 4,6-dimethylisoxazolo analogs) demonstrate activity against aerobic and anaerobic bacteria (MIC₉₀: 8–32 μg/mL). While the furopyridine core differs, the dimethyl substituent in the target compound may confer similar steric advantages for bacterial enzyme inhibition .

Biological Activity

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS Number: 1269535-14-9) is a nitrogen-containing heterocyclic compound that has drawn interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9_9H10_{10}N2_2O2_2
  • Molecular Weight : 178.19 g/mol
  • Structural Characteristics : The compound features a furo-pyridine framework, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmaceutical agent. Key areas of biological activity include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Research indicates that it may possess antiproliferative effects against certain cancer cell lines.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various compounds found that derivatives of furo-pyridine exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Studies

Research focusing on the antiproliferative effects of furo-pyridine derivatives demonstrated that this compound showed promising results in inhibiting the growth of cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies indicated that the compound could reduce cell viability in human cervical carcinoma (HeLa) cells with an IC50_{50} value around 50 µM .
CompoundCell LineIC50_{50} (µM)
This compoundHeLa~50

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models of neurodegenerative diseases, it was found to inhibit certain pathways involved in cell apoptosis and inflammation. This suggests a possible role in conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activities of related compounds within the same structural class. For example:

  • Study on Sphingomyelinase Inhibitors : Research into structural analogs revealed that modifications to the furo-pyridine structure significantly influenced their pharmacodynamics and pharmacokinetics, enhancing their efficacy as neuroprotective agents .
  • Anticancer Activity Assessment : A comparative study on various furo-pyridine derivatives indicated that those with specific substitutions exhibited enhanced anticancer activity compared to others lacking such modifications .

Q & A

Q. What are optimized synthetic routes for 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, and how can yield discrepancies due to hydrate formation be resolved?

  • Methodological Answer : The compound can be synthesized via regioselective alkylation or acylation of precursor heterocycles. For example, 1-Methylfuro[3,4-c]pyridin-3(1H)-one was synthesized from ethyl 4-ethylnicotinate under anhydrous conditions (52% yield), but hydrate formation during isolation reduced the effective yield to 57% . To mitigate this, use rigorous drying protocols (e.g., molecular sieves) and monitor reaction progress via TLC or in situ NMR. Purification with non-polar eluents (4:1 hexanes:ethyl acetate) minimizes hydration .

Q. How should researchers characterize the compound’s structure and purity using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 9.18 ppm for aromatic protons, δ 168.4 ppm for carbonyl carbons) and HRMS (observed [M+H]⁺ at 150.0547 vs. calculated 150.0550) . For crystalline derivatives, employ X-ray crystallography using SHELX software for structure refinement . Note: Hydrate formation may introduce split signals in NMR; confirm purity via melting point analysis and chromatographic retention times .

Advanced Research Questions

Q. How does tautomerism in furopyridinone derivatives influence reactivity, and how can regioselectivity in N-substitution be predicted?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) affect nucleophilic sites. For 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, alkylation under basic conditions favors N1-substitution due to steric and electronic effects . Computational modeling (B3LYP/6-31G*) predicts charge distribution and transition states for regioselectivity . Validate predictions with kinetic studies (e.g., competition experiments between alkylating agents) .

Q. What computational strategies are effective for analyzing the electronic structure and reaction mechanisms of this compound?

  • Methodological Answer : Use density functional theory (DFT) (e.g., ωB97X-D/6-31G*) with solvation models (SM8 for H₂O/DMF) to simulate tautomer stability and reaction pathways . For [3,3]-sigmatropic rearrangements (e.g., Paal-Knorr intermediates), calculate chair-like transition states and exothermicity profiles . Pair computations with experimental IR and NMR data to validate electronic effects on reactivity .

Q. How can structural modifications enhance the compound’s biological activity, and what assays are suitable for evaluating antiviral potential?

  • Methodological Answer : Introduce substituents at the 4-amino or furo ring positions to modulate bioavailability. For example, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one showed anti-influenza activity in cytopathic effect reduction assays . Use cell-based assays (e.g., Madin-Darby canine kidney cells infected with influenza) to measure EC₅₀ values. Optimize solubility via sulfonation or hydroxylation .

Q. How should researchers resolve contradictions in crystallographic data, such as twinning or low-resolution datasets?

  • Methodological Answer : For twinned crystals, apply SHELXD/SHELXE for dual-space structure solution and refine using SHELXL with TWIN/BASF instructions . High-resolution data (>1.0 Å) improves refinement; for low-resolution data, use restraints (e.g., DFIX for bond lengths) and validate with R-free values . ORTEP-3 can visualize thermal ellipsoids to identify disorder .

Data Contradiction Analysis

Q. Why might NMR spectra of the compound show unexpected splitting or integration ratios?

  • Methodological Answer : Hydrate formation (e.g., 1-Methylfuro[3,4-c]pyridin-3(1H)-one hydrate) introduces additional signals . To confirm, compare spectra under anhydrous vs. humid conditions. For dynamic processes (e.g., tautomerism), variable-temperature NMR can resolve splitting by slowing exchange rates .

Experimental Design Tables

Parameter Optimized Conditions References
Synthetic Yield Anhydrous isolation, 4:1 hexanes:EtOAc
NMR Resolution 600 MHz, CDCl₃, 298 K
DFT Solvation Model ωB97X-D/6-31G* with SM8 (H₂O)
Crystallography SHELXL refinement, TWIN/BASF for twinned data

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